N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide
CAS No.: 1021266-56-7
Cat. No.: VC6043997
Molecular Formula: C14H15N3O2S
Molecular Weight: 289.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021266-56-7 |
|---|---|
| Molecular Formula | C14H15N3O2S |
| Molecular Weight | 289.35 |
| IUPAC Name | N-[4-[3-(methylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C14H15N3O2S/c1-15-12(18)8-7-11-9-20-14(16-11)17-13(19)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,18)(H,16,17,19) |
| Standard InChI Key | WEKSNVGOXNBWKQ-UHFFFAOYSA-N |
| SMILES | CNC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Molecular Design
The compound’s structure integrates a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—with two key substituents:
-
Benzamide moiety: Attached to the thiazole’s 2-position, this aromatic group contributes to hydrophobic interactions and π-stacking potential in biological systems.
-
3-(Methylamino)-3-oxopropyl chain: Positioned at the thiazole’s 4-position, this side chain introduces both hydrogen-bonding capabilities (via the amide and methylamino groups) and conformational flexibility.
The molecular formula is , with a molar mass of 305.37 g/mol. Computational modeling suggests that the thiazole ring’s planar geometry and the benzamide’s aromaticity may facilitate binding to enzymatic pockets, particularly those involving ATP-binding domains or microtubule-associated proteins .
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide likely involves multi-step heterocyclization and functionalization strategies, drawing from methodologies reported for analogous thiazole derivatives:
-
Thiazole Ring Formation:
-
Side Chain Introduction:
-
Benzamide Functionalization:
Structure-Activity Relationship (SAR) Insights
Key structural features influencing biological activity, inferred from analogs :
For N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide, the 3-oxopropyl chain’s length and the methylamino group’s hydrogen-bonding capacity are critical for target engagement, as seen in HSET inhibitors .
Pharmacological Properties
Plasma Stability
Ester-containing analogs (e.g., 35 in ) exhibit moderate plasma stability in murine models (t₁/₂ = 215 min), suggesting that the 3-oxopropyl group’s ester analog may require prodrug strategies for optimal bioavailability .
Solubility and Reactivity
-
Aqueous Solubility: Introduction of polar groups (e.g., amines) improves solubility, as seen in compound 39 (0.8 mg/mL) . The methylamino group in the target compound may enhance solubility relative to non-polar analogs.
-
Click Chemistry Compatibility: Propargylamine-linked derivatives (e.g., 40) enable bioorthogonal reactions for target engagement studies, a strategy applicable to this compound’s functionalization .
Target Engagement and Probe Development
Fluorescent and TCO Probes
Analogous HSET inhibitors have been modified with fluorescent tags (e.g., Cy5) or trans-cyclooctene (TCO) groups for cellular imaging. Key findings :
-
Probe Design: Attachment at the benzamide’s alkyl side chain (e.g., 38–40) retains HSET affinity (IC₅₀ = 0.11–0.43 μM).
-
Cellular Localization: Probes colocalize with HSET in centrosome-amplified cells, confirming target specificity.
Biochemical Binding Assays
SPR and ADP-Glo assays confirm ATP-competitive binding for related thiazole derivatives, with values of 50–200 nM . These methods are directly applicable to characterizing the target compound’s mechanism.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume